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Compound of Interest

Compound Name: 5-Bromo-4,6-dichloropyrimidine

Cat. No.: B1266721

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 68797-61-5

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine,
a key building block in synthetic and medicinal chemistry. This document details its
physicochemical properties, experimental protocols for its synthesis and key reactions, and its
role in the development of targeted therapeutics, particularly in the context of endothelin
receptor antagonism and kinase inhibition.

Physicochemical Properties

5-Bromo-4,6-dichloropyrimidine is a halogenated pyrimidine derivative with the chemical
formula C4HBrCI2N2.[1] Its structure, featuring three reactive halogen substituents, makes it a
versatile intermediate for the synthesis of a wide array of more complex molecules. The
differential reactivity of the bromine and chlorine atoms allows for selective and sequential
chemical modifications.

A summary of its key physicochemical properties is presented in the table below:
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Property Value Reference
CAS Number 68797-61-5 [1]
Molecular Formula C4HBIrCI2N2 [1]
Molecular Weight 227.87 g/mol [1]
Appearance White to off-white crystalline
solid

Melting Point 75-76 °C [1]
Boiling Point 294.6 £ 35.0 °C at 760 mmHg [1]
Density 2.0+£0.1 g/cm3 [1]
SMILES Clcincnc(Cl)c1Br [2]
InChi Key BKLHHTTZTSYHBV- o
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Synthesis and Reactions

While a specific, detailed protocol for the direct synthesis of 5-Bromo-4,6-dichloropyrimidine
is not readily available in the cited literature, its synthesis can be inferred from standard
bromination reactions of pyrimidine rings. A plausible and commonly employed method would
involve the direct bromination of 4,6-dichloropyrimidine.

Experimental Protocol: Synthesis of 5-(4-
bromophenyl)-4,6-dichloropyrimidine

A closely related and well-documented synthesis is that of 5-(4-bromophenyl)-4,6-
dichloropyrimidine, a key intermediate in the production of the drug Macitentan.[3][4][5][6][7]
This multi-step synthesis provides valuable insight into the chemistry of the 4,6-
dichloropyrimidine core.

Materials:

» p-bromophenylacetic acid
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e Methanol

e Solid acid catalyst (e.g., sulfated zirconia)
e Dimethyl carbonate

e Sodium methoxide

e Formamidine hydrochloride

¢ Phosphorus oxychloride (POCIs)

e Toluene

e N,N-dimethylaniline

Procedure:

 Esterification: p-bromophenylacetic acid is esterified with methanol in the presence of a solid
acid catalyst to yield methyl p-bromophenylacetate.[3]

o Condensation: The resulting ester is then reacted with dimethyl carbonate in the presence of
sodium methoxide to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.

e Cyclization: The malonic ester derivative is cyclized with formamidine hydrochloride to
produce 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[3]

e Chlorination: The dihydroxypyrimidine is chlorinated using a mixture of phosphorus
oxychloride, toluene, and N,N-dimethylaniline to yield the final product, 5-(4-
bromophenyl)-4,6-dichloropyrimidine.[6]

Key Reactions: Suzuki-Miyaura Coupling

The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a
powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:
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Materials:

5-Bromo-4,6-dichloropyrimidine (or a derivative)

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs, KsPOa)

Solvent system (e.qg., 1,4-dioxane/water)

Procedure:

To a reaction vessel under an inert atmosphere, add the 5-bromopyrimidine derivative, the
boronic acid, the palladium catalyst, and the base.

e Add the degassed solvent system.

e Heat the reaction mixture with stirring until the starting material is consumed (monitored by
TLC or LC-MS).

e Upon completion, cool the reaction mixture and perform an aqueous workup.

e The product is then extracted with an organic solvent, dried, and purified, typically by column
chromatography.

Applications in Drug Development

5-Bromo-4,6-dichloropyrimidine and its derivatives are pivotal intermediates in the synthesis
of pharmacologically active molecules, most notably endothelin receptor antagonists and
various kinase inhibitors.

Endothelin Receptor Antagonism and Macitentan

A derivative of 5-Bromo-4,6-dichloropyrimidine is a key precursor in the synthesis of
Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial
hypertension (PAH).[8] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects
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through two receptor subtypes, ETa and ETe.[1] In PAH, elevated levels of ET-1 contribute to
vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts by blocking both
ETa and ETe receptors, thereby inhibiting the detrimental effects of ET-1.[1][9]
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Endothelin Receptor Signaling and Macitentan Inhibition.

Kinase Inhibition

The pyrimidine scaffold is a well-established "privileged structure” in medicinal chemistry,
frequently serving as the core of various kinase inhibitors.[10] Pyrimidine derivatives can act as
ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking
their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including
cancer. Derivatives of 5-Bromo-4,6-dichloropyrimidine can be synthesized to target specific
kinases involved in oncogenic signaling pathways, such as Aurora kinases, Src kinase, and
cyclin-dependent kinases (CDKs).[11][12][13]
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General Synthetic Workflow for Pyrimidine-based Kinase Inhibitors.
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Conclusion

5-Bromo-4,6-dichloropyrimidine is a valuable and versatile chemical intermediate with
significant applications in the synthesis of pharmaceuticals. Its unique substitution pattern
allows for the strategic and selective introduction of various functional groups, making it an
ideal starting material for the construction of complex molecules targeting important biological
pathways. The successful development of drugs like Macitentan and the broad potential of
pyrimidine-based kinase inhibitors underscore the importance of this compound in modern drug
discovery and development. This guide provides a foundational understanding of its properties,
synthesis, and applications, intended to support the research and development efforts of
scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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